The compound can be sourced from various chemical suppliers, including MedChemExpress, Tocris Bioscience, and Cayman Chemical, which provide detailed product information and specifications. RN-1 dihydrochloride has a CAS number of 1781835-13-9, facilitating its identification in chemical databases and literature .
The synthesis of RN-1 dihydrochloride involves multiple synthetic steps. The initial stages typically include the formation of the core structure through condensation reactions followed by various functional group modifications. Specific methodologies may include:
The detailed synthetic route includes the use of reagents that facilitate the formation of key intermediates, which are subsequently converted into RN-1 dihydrochloride through well-established organic synthesis techniques .
The molecular structure of RN-1 dihydrochloride can be represented by its chemical formula and structural diagram. The compound features a complex arrangement that allows it to interact specifically with LSD1.
Key data regarding its molecular structure includes:
RN-1 dihydrochloride primarily functions through its inhibition of LSD1, leading to alterations in histone methylation patterns. This inhibition can trigger various downstream effects on gene expression.
The compound's mechanism involves binding to the active site of LSD1, preventing it from demethylating histones, particularly at lysine residues. This action results in increased levels of methylated histones, which can lead to transcriptional activation of genes associated with fetal hemoglobin synthesis .
The mechanism by which RN-1 dihydrochloride exerts its effects involves several biochemical processes:
Studies have shown that RN-1 induces fetal hemoglobin synthesis effectively in vivo, demonstrating its potential as a therapeutic agent for sickle cell disease .
RN-1 dihydrochloride is typically presented as a crystalline solid. Key physical properties include:
Chemical properties relevant to RN-1 dihydrochloride include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .
RN-1 dihydrochloride has several scientific applications:
Lysine-Specific Demethylase 1 (Lysine-Specific Demethylase 1), also designated Lysine Demethylase 1A, is a flavin adenine dinucleotide-dependent amine oxidase that catalyzes the removal of mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This enzymatic activity positions Lysine-Specific Demethylase 1 as a critical regulator of chromatin architecture and gene expression. Demethylation of H3K4, a mark associated with transcriptional activation, represses gene expression. Conversely, demethylation of H3K9, linked to transcriptional repression, can activate specific genes [1] [5]. Beyond histones, Lysine-Specific Demethylase 1 demethylates non-histone proteins, including transcription factors (e.g., tumor suppressor p53) and signaling molecules (e.g., hypoxia-inducible factor 1-alpha), thereby influencing their stability and function [1] [7] [9].
Lysine-Specific Demethylase 1 functions within multiprotein complexes that dictate its substrate specificity and cellular impact. Key complexes include:
Table 1: Lysine-Specific Demethylase 1 Substrates and Functional Consequences
| Substrate Type | Specific Target | Modification Removed | Primary Functional Consequence | Associated Cellular Process |
|---|---|---|---|---|
| Histone | H3K4 | me1/me2 | Transcriptional Repression | Cell Differentiation, Stemness |
| Histone | H3K9 | me1/me2 | Transcriptional Activation (context-dependent) | Androgen Signaling, Hypoxia Response |
| Non-Histone Protein | Hypoxia-inducible factor 1-alpha | me1 (K32, K391) | Protein Stabilization | Angiogenesis, Tumor Growth |
| Non-Histone Protein | Receptor-associated coiled-coil protein-1 | me1 (K271) | Inhibition of Hypoxia-inducible factor 1-alpha degradation | Hypoxia Adaptation |
| Non-Histone Protein | p53 | me1 | Altered Transcriptional Activity | DNA Damage Response, Apoptosis |
Dysregulation of Lysine-Specific Demethylase 1 expression or activity is a hallmark of numerous pathologies. Overexpression is frequently observed in diverse cancers (e.g., acute myeloid leukemia, breast, ovarian, prostate, liver, bladder, lung, colorectal), neuroblastoma, and Ewing's sarcoma. This overexpression often correlates with advanced disease stage, high tumor grade, and poor patient prognosis [1] [10] [3]. Mechanistically, elevated Lysine-Specific Demethylase 1 promotes oncogenesis by repressing tumor suppressor genes, activating pro-oncogenic pathways (e.g., stabilizing Hypoxia-inducible factor 1-alpha to enhance tumor adaptation to hypoxia), maintaining cancer stem cell properties, and facilitating epithelial-to-mesenchymal transition [1] [3]. Lysine-Specific Demethylase 1 also plays significant roles in non-cancerous diseases, including modulating inflammation in conditions like mastitis and viral infections (e.g., Hepatitis C Virus), and repressing fetal hemoglobin expression in sickle cell disease [9] [7] [4].
The pervasive involvement of Lysine-Specific Demethylase 1 in disease pathogenesis, particularly cancer and hemoglobinopathies, establishes it as a compelling target for therapeutic intervention. Pharmacological inhibition aims to reverse aberrant epigenetic silencing or activation caused by Lysine-Specific Demethylase 1 overactivity. Key rationales include:
Early Lysine-Specific Demethylase 1 inhibitors, like the monoamine oxidase inhibitor tranylcypromine, suffered from limited potency and significant off-target effects against monoamine oxidase A and monoamine oxidase B, hindering their utility for specific mechanistic studies and therapeutic development [4] [6]. The discovery and characterization of RN-1 represented a significant advancement in the field of epigenetic chemical probes. RN-1 (1-(4-methyl-1-piperazinyl)-2-[[(1R,2S)-2-[4-(phenylmethoxy)phenyl]cyclopropyl]amino]ethanone dihydrochloride) is a tranylcypromine analogue designed for enhanced selectivity and potency [2] [6].
Its key characteristics as a tool compound include:
RN-1 dihydrochloride's combination of potency, selectivity, and cellular efficacy has established it as a preferred chemical probe over first-generation inhibitors for investigating Lysine-Specific Demethylase 1 biology across diverse research areas, from cancer and hematology to immunology and neuroscience.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: